molecular formula C9H7FO4 B1316242 2-Fluoro-3-(methoxycarbonyl)benzoic acid CAS No. 914301-44-3

2-Fluoro-3-(methoxycarbonyl)benzoic acid

Cat. No.: B1316242
CAS No.: 914301-44-3
M. Wt: 198.15 g/mol
InChI Key: GHBSBSSHCNIRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7FO4 and a molecular weight of 198.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the carboxyl group at the 3-position is esterified with a methoxycarbonyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common method involves the esterification of 2-fluoro-3-nitrobenzoic acid followed by reduction. For example, 2-fluoro-3-nitrobenzoic acid can be treated with methanol and sulfuric acid to form the corresponding methyl ester, which is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification and reduction processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Esterification and Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acid derivatives.

    Esterification and Hydrolysis: Products include 2-fluoro-3-carboxybenzoic acid.

    Reduction: Products include reduced benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, while the methoxycarbonyl group can affect its solubility and stability. These properties make it a valuable tool in studying various biochemical processes and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. Its combination of a fluorine atom and a methoxycarbonyl group makes it particularly useful in various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-3-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSBSSHCNIRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582089
Record name 2-Fluoro-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914301-44-3
Record name 2-Fluoro-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-(methoxycarbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(methoxycarbonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-(methoxycarbonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-(methoxycarbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-(methoxycarbonyl)benzoic acid
Reactant of Route 6
2-Fluoro-3-(methoxycarbonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.